Pyribencarb

概要

説明

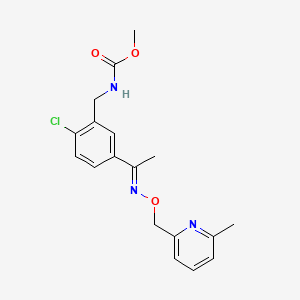

ピリベンカルブは、さまざまな植物病原性菌に対して幅広いスペクトルを持つ新規のベンジルカルバメート系殺菌剤です。 特に、ボトリチス・シネレアによる灰色カビ病と、スクレロチニア・スクレロチオルムによる茎腐病に対して効果的です 。 ピリベンカルブの化学名は、メチル {2-クロロ-5-[(1E)-1-(6-メチル-2-ピリジルメトキシイミノ)エチル]ベンジル}カルバメートです .

2. 製法

合成経路と反応条件: ピリベンカルブは、2-クロロ-5-[(1E)-1-(6-メチル-2-ピリジルメトキシイミノ)エチル]ベンジルアミンとクロロギ酸メチルとの反応を含む多段階プロセスによって合成されます 。反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用します。

工業生産方法: ピリベンカルブの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 このプロセスには、結晶化や濾過などの精製工程が含まれ、最終生成物を純粋な形で得ます .

準備方法

Synthetic Routes and Reaction Conditions: Pyribencarb is synthesized through a multi-step process involving the reaction of 2-chloro-5-[(1E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzylamine with methyl chloroformate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .

化学反応の分析

反応の種類: ピリベンカルブは、次のようなさまざまな化学反応を起こします。

酸化: ピリベンカルブは酸化されて、対応する酸化物を形成することができます。

還元: 還元反応は、ピリベンカルブを還元された形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化物が得られ、置換反応によってさまざまな置換誘導体が生成される可能性があります .

4. 科学研究への応用

ピリベンカルブは、次のような幅広い科学研究への応用があります。

化学: ベンジルカルバメート系殺菌剤の研究のためのモデル化合物として使用されます。

生物学: 真菌病原体や植物病への影響について調査されています。

医学: 抗真菌特性のために、潜在的な治療用途について探求されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

- Chemical Name : Methyl {2-chloro-5-[(E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl} carbamate

- Molecular Formula : C₁₈H₂₀ClN₃O₃

- Molecular Weight : 361.82 g/mol

- Appearance : White powder

- Melting Point : 95.0°C

- Solubility in Water : 6.76 × 10³ µg/L at 20°C

Pyribencarb inhibits the activity of succinate-cytochrome c reductase (SCR) and decylubiquinol-cytochrome c reductase (UCR), demonstrating a selective toxicity profile that is less harmful to non-target organisms compared to other Qo inhibitors. This selectivity is particularly important in integrated pest management strategies, where minimizing ecological impact is crucial .

Efficacy Against Plant Pathogens

This compound has shown significant efficacy in controlling various fungal diseases, particularly in crops such as cucumbers and eggplants. Its ability to inhibit multiple stages of the fungal life cycle, including spore germination and mycelial growth, enhances its utility in agricultural settings. The compound also exhibits both preventive and curative effects when applied post-infection, making it versatile for use in different disease management scenarios .

Table 1: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Disease Type | Application Method | Efficacy Rate (%) |

|---|---|---|---|

| Botrytis cinerea | Gray Mold | Foliar spray | 85-90 |

| Sclerotinia sclerotirum | Stem Rot | Foliar spray | 80-85 |

| Corynespora cassiicola | Leaf Spot | Soil drench | 75-80 |

Case Studies

- Field Trials on Cucumbers : In trials conducted in greenhouses, this compound demonstrated strong control over gray mold even when applied after visible symptoms appeared. The compound's ability to inhibit lesion development significantly outperformed traditional fungicides, showcasing its potential as a reliable option for managing resistant strains of pathogens .

- Eggplant Gray Mold Management : A study involving three applications of this compound at seven-day intervals showed effective control of gray mold on eggplants. The results indicated that this compound not only prevented initial infections but also reduced the severity of established diseases .

- Resistance Management : this compound has been effective against strains of B. cinerea that are resistant to other classes of fungicides, including benzimidazoles and dicarboximides. This characteristic positions this compound as a valuable tool in resistance management strategies within agricultural practices .

Environmental Impact and Safety

Research indicates that this compound has a low risk of phytotoxicity and minimal environmental impact when used according to guidelines. Its selective action against target pathogens reduces the likelihood of harming beneficial organisms, which is critical for sustainable agriculture practices .

作用機序

ピリベンカルブは、呼吸鎖の電子伝達系にある複合体IIIのシトクロムb酵素を阻害することによって効果を発揮します 。この阻害はミトコンドリア呼吸を阻害し、真菌細胞におけるATP合成を停止させます。 ピリベンカルブの分子標的はシトクロムbc1複合体であり、そこでQo部位に結合し、シトクロムbとシトクロムc1の間の電子移動を阻害します .

6. 類似の化合物との比較

ピリベンカルブは、ストロビルリンなどの他の殺菌剤とは異なるベンジルカルバメート構造を持つため、殺菌剤の中で独特です 。類似の化合物には、次のようなものがあります。

ストロビルリン: これらの殺菌剤もミトコンドリア呼吸を阻害しますが、化学構造が異なります。

ベンズイミダゾール: 異なる作用機序を持つ別の種類の殺菌剤です。

ジカルボキシミド: 真菌細胞の異なる経路を標的にする殺菌剤.

ピリベンカルブの選択性や耐性株に対する有効性など、独特の性質は、農業で使用される殺菌剤の武器庫に貴重な追加をもたらします .

類似化合物との比較

Pyribencarb is unique among fungicides due to its benzylcarbamate structure, which distinguishes it from other fungicides such as strobilurins . Similar compounds include:

Strobilurins: These fungicides also inhibit mitochondrial respiration but have a different chemical structure.

Benzimidazoles: Another class of fungicides with a different mode of action.

Dicarboximides: Fungicides that target different pathways in fungal cells.

This compound’s unique properties, such as its selectivity and efficacy against resistant strains, make it a valuable addition to the arsenal of fungicides used in agriculture .

生物活性

Pyribencarb is a novel benzylcarbamate-type fungicide primarily developed for the control of various plant pathogenic fungi, notably Botrytis cinerea and Sclerotinia sclerotiorum. This article explores the biological activity of this compound, detailing its mode of action, efficacy against resistant strains, and overall impact on fungal life stages.

Chemical Structure and Mode of Action

This compound functions as a Qo (quinone outside) inhibitor targeting cytochrome b in complex III of the mitochondrial electron transport chain. This mechanism disrupts the respiration process in fungi, leading to their death. The compound exhibits a unique binding site on cytochrome b, differing from traditional strobilurin fungicides, providing enhanced selectivity and reduced toxicity to non-target organisms such as plants and animals .

Efficacy Against Fungal Pathogens

This compound has shown significant antifungal activity against various pathogens. In laboratory studies, it effectively inhibited:

- Spore Germination : Preventing the initial growth phase of fungi.

- Germ Tube Elongation : Inhibiting the development of structures that lead to infection.

- Mycelial Growth : Stopping the expansion of fungal colonies.

- Sporulation : Reducing the production of spores, which are crucial for fungal reproduction.

The compound demonstrated a strong inhibitory effect on all life stages of B. cinerea, with its efficacy surpassing several other fungicides .

Comparative Efficacy Table

| Fungicide | Target Pathogen | EC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Botrytis cinerea | 6.76 | Superior activity compared to other fungicides. |

| Diethofencarb | B. cinerea | 2.95 | Traditional carbamate with lower efficacy. |

| Chlorothalonil | B. cinerea | 6.56 | Comparable activity; this compound shows broader spectrum. |

| Carbendazim | B. cinerea | 0.24 | Strong activity but resistance issues noted. |

Resistance Management

This compound has been particularly effective against strains of B. cinerea that have developed resistance to other fungicides, including benzimidazole and dicarboximide fungicides. Field trials indicate that while some cross-resistance occurs, the sensitivity reduction in resistant strains is less pronounced compared to other QoI fungicides . This property makes this compound a valuable tool in integrated pest management strategies.

Case Studies

- Field Trials in Japan :

- Laboratory Studies :

特性

IUPAC Name |

methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFYLQMIDWBKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。